![molecular formula C11H20N4OS2 B14490982 N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea CAS No. 65373-20-8](/img/structure/B14490982.png)
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea is a chemical compound with the molecular formula C11H20N4OS2. This compound is known for its unique structure, which includes a thiadiazole ring substituted with a hexylsulfanyl group and a dimethylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea typically involves the reaction of 5-(hexylsulfanyl)-1,3,4-thiadiazole-2-amine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt cellular processes.
Mechanism of Action
The mechanism by which N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer properties. The thiadiazole ring is known to interact with metal ions, which can be exploited in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethylisoxazole
- N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide
Uniqueness
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its combination of a hexylsulfanyl group and a dimethylurea moiety makes it particularly versatile for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
65373-20-8 |
|---|---|
Molecular Formula |
C11H20N4OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(5-hexylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea |
InChI |
InChI=1S/C11H20N4OS2/c1-4-5-6-7-8-17-11-14-13-10(18-11)15(3)9(16)12-2/h4-8H2,1-3H3,(H,12,16) |
InChI Key |
YZGNOZUYNHIHOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NN=C(S1)N(C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


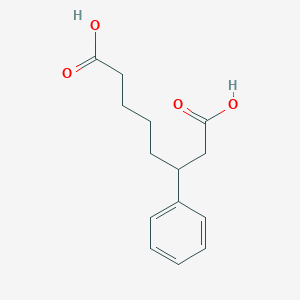
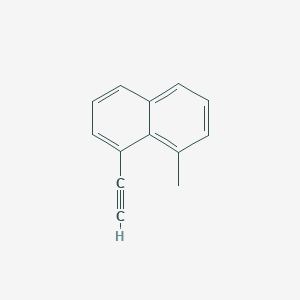
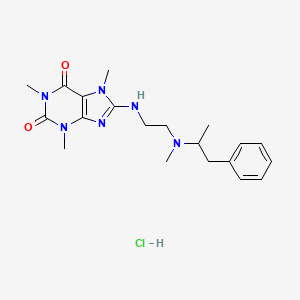
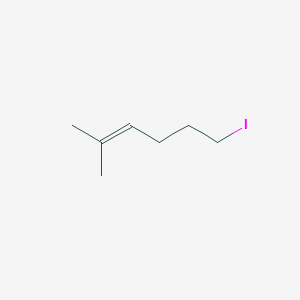
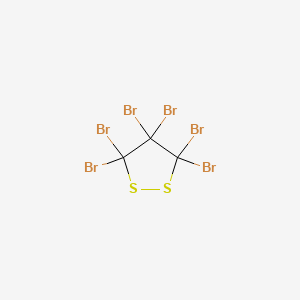
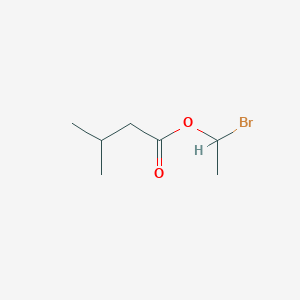

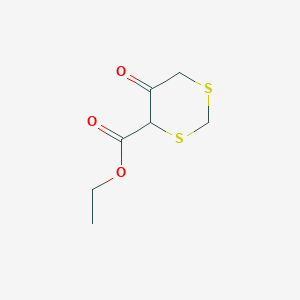
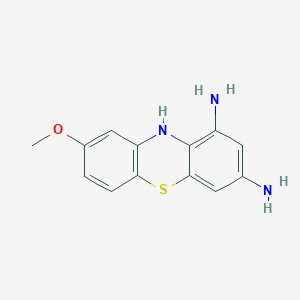

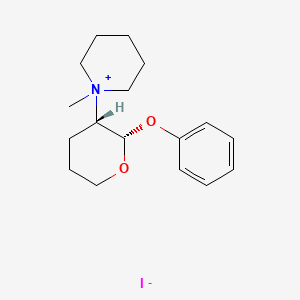
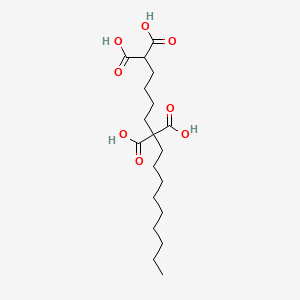
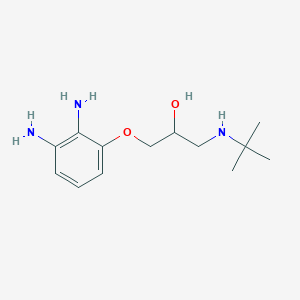
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
